molecular formula C9H12Br2S B13194597 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13194597
M. Wt: 312.07 g/mol
InChI Key: GWUCYXLVDFFIHY-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative characterized by a thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a 3-bromo-2,2-dimethylpropyl group.

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

2-bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Br2S/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3

InChI Key

GWUCYXLVDFFIHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production methods for brominated thiophenes often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop conductive materials .

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene with structurally related brominated thiophenes, focusing on substituent effects, molecular properties, and biological activities.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituents at 5-Position Key Features
This compound C₈H₁₁Br₂S 323.05 (calc.) 3-bromo-2,2-dimethylpropyl Dual bromine atoms; branched alkyl
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene C₁₆H₁₈BrClFS 400.69 3-chloro-4-fluorophenyl + hexyl Aryl halide; linear alkyl chain
2-Bromo-5-(isopropylsulfonyl)thiophene C₇H₉BrO₂S₂ 269.18 Isopropylsulfonyl Sulfonyl group; electron-deficient
2-Bromo-5-(2-methylpropyl)thiophene C₈H₁₁BrS 219.14 2-methylpropyl Simpler alkyl; single bromine

Key Observations :

  • Substituent Diversity: The target compound’s 5-position substituent is unique due to its dual bromine atoms and steric bulk, which may enhance electrophilic reactivity compared to mono-bromo analogs like 2-bromo-5-(2-methylpropyl)thiophene .
  • Electron Effects : Sulfonyl-containing analogs (e.g., BP 8464) exhibit greater electron-withdrawing character, which could improve stability in polar environments relative to the target compound’s alkyl-bromo substituent .

Biological Activity

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative notable for its unique structure, which includes two bromine substituents and a branched alkyl chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C9H12Br2S
  • Molecular Weight : Approximately 312.06 g/mol
  • Structure : The presence of the thiophene ring contributes to its electronic properties and reactivity, making it significant for various organic synthesis applications.

The biological efficacy of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways could lead to inhibition or alteration of these pathways.
  • Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

Research indicates that thiophene derivatives can exhibit significant antimicrobial activity. For instance:

  • A study found that certain brominated thiophenes inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Studies

In vitro studies have shown that thiophene derivatives can induce apoptosis in cancer cell lines:

  • One study reported that a related thiophene compound exhibited cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving the induction of oxidative stress .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureTwo bromine substituents enhance reactivityPotential antimicrobial and anticancer
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiopheneStructureContains both bromine and chlorineExhibits antimicrobial and anticancer properties
1-Bromo-3-methylthiopheneStructureLacks bulky alkyl groupLimited biological data available

Future Directions

Further research is essential to elucidate the specific biological mechanisms of this compound. Potential avenues include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
  • Mechanistic Studies : To clarify how this compound interacts at the molecular level within biological systems.

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